Diethyl (methanesulfinylmethyl)phosphonate
Description
Significance of Organophosphorus Chemistry in Modern Synthesis
The importance of organophosphorus compounds in modern synthesis is multifaceted. They serve as versatile reagents, catalysts, and building blocks for creating complex molecular architectures. researchgate.net In the laboratory, phosphorus-containing compounds are widely utilized as reagents for fundamental transformations, such as precursors for ylides in the Wittig reaction and carbanions in the Horner-Wadsworth-Emmons reaction, which are pivotal for carbon-carbon bond formation. researchgate.netorganic-chemistry.org Furthermore, phosphines are common ligands in homogeneous catalysis and act as nucleophilic catalysts in various organic reactions. Their utility also extends to their role as reducing agents, for instance, in the Staudinger and Mitsunobu reactions. researchgate.net The inclusion of phosphorus moieties in small molecules, therapeutic agents, and bioactive natural products underscores their significance in contemporary synthetic chemistry and chemical biology. researchgate.net This broad applicability ensures that organophosphorus chemistry remains a cornerstone of innovation, enabling the synthesis of a wide array of compounds for medicine, agriculture, and materials science. researchgate.net
Overview of Phosphonate (B1237965) Chemistry and its Diverse Synthetic Utility
Phosphonates are a class of organophosphorus compounds characterized by a tetrahedral phosphorus center bonded directly to a carbon atom, featuring a C−PO(OR)₂ group, where R is typically an alkyl or aryl group. wikipedia.org This direct, hydrolytically stable carbon-phosphorus (C-P) bond distinguishes them from phosphates (which have a P-O-C linkage) and imparts unique chemical and physical properties. researchgate.net
The synthetic utility of phosphonates is exceptionally diverse. A primary application is in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. organic-chemistry.orgwikipedia.orgnrochemistry.com The phosphonate-stabilized carbanions used in this reaction are generally more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts in the Wittig reaction, allowing for milder reaction conditions and easier removal of the water-soluble phosphate (B84403) byproduct. organic-chemistry.orgnrochemistry.com
In medicinal chemistry, the phosphonate group is frequently employed as a stable bioisostere of the phosphate group. wikipedia.org Because the C-P bond resists enzymatic cleavage unlike the P-O bond of phosphates, phosphonate analogues of nucleotides and amino acids are critical components in drug design. rsc.org A prominent example is Tenofovir, an antiviral drug used in anti-HIV therapy. wikipedia.org Furthermore, bisphosphonates, which contain two phosphonate groups on the same carbon, are an important class of drugs for treating osteoporosis. wikipedia.org Phosphonates are also highly effective chelating agents for di- and trivalent metal ions, a property utilized in water treatment to prevent scale formation. wikipedia.org
Table 1: Comparison of Phosphate and Phosphonate Esters
| Feature | Phosphate Ester | Phosphonate Ester |
| Core Structure | P-O-C linkage | P-C linkage |
| Hydrolytic Stability | Susceptible to enzymatic and chemical hydrolysis | Highly resistant to hydrolysis |
| Biological Role | Natural component of DNA, RNA, ATP | Used as a stable mimic (bioisostere) of phosphates |
| Key Synthetic Reaction | N/A (primary biological role) | Horner-Wadsworth-Emmons Reaction |
Structural Classification and Research Landscape of Sulfinyl Phosphonates
Sulfinyl phosphonates belong to a broader family of sulfur-containing phosphonates. The classification of these compounds is logically based on the oxidation state of the sulfur atom linked to the carbon of the phosphonate moiety. This structural variation significantly influences the reactivity and synthetic applications of the molecule.
The primary classifications are:
Thioether Phosphonates: These compounds feature a sulfide (B99878) linkage, such as Diethyl (methylthiomethyl)phosphonate. They are often the synthetic precursors to the more oxidized forms.
Sulfinyl Phosphonates (Sulfoxide Phosphonates): Characterized by a sulfoxide (B87167) group (-S(O)-), these are the intermediate oxidation state. The subject of this article, Diethyl (methanesulfinylmethyl)phosphonate, falls into this category. The sulfinyl group makes the adjacent methylene (B1212753) protons acidic, enabling the formation of a stabilized carbanion.
Sulfonyl Phosphonates (Sulfone Phosphonates): Containing a sulfone group (-SO₂-), these represent the highest oxidation state. Diethyl (methanesulfonylmethyl)phosphonate is an example. The strong electron-withdrawing nature of the sulfone group greatly enhances the acidity of the α-protons. orgsyn.org
The research landscape for these compounds is primarily focused on their application as reagents in organic synthesis. researchgate.net The α-phosphoryl sulfides and their oxidized analogues (sulfoxides and sulfones) are valued as versatile building blocks. researchgate.net The carbanions generated from these phosphonates are key intermediates in olefination reactions, providing synthetic routes to vinyl sulfides, vinyl sulfoxides, and vinyl sulfones, which are themselves useful intermediates in organic chemistry. orgsyn.org
Table 2: Structural Classification of Methylene-Bridged Sulfur-Containing Diethyl Phosphonates
| Classification | General Structure | Example |
| Thioether Phosphonate | (EtO)₂P(O)-CH₂-S-R | Diethyl (methylthiomethyl)phosphonate |
| Sulfinyl Phosphonate | (EtO)₂P(O)-CH₂-S(O)-R | This compound |
| Sulfonyl Phosphonate | (EtO)₂P(O)-CH₂-SO₂-R | Diethyl (methanesulfonylmethyl)phosphonate |
Historical Context and Current Research Trajectories of this compound and Related Structures
The development of this compound and related structures is intrinsically linked to the evolution of olefination reactions in synthetic organic chemistry. Following the discovery of the Wittig reaction, efforts to modify and improve the process led to the Horner-Wadsworth-Emmons (HWE) reaction in 1958. wikipedia.orgyoutube.com This set the stage for the development of a wide variety of substituted phosphonate reagents designed to introduce specific functionalities into molecules.
The synthesis of the parent thioether, Diethyl [(phenylthio)methyl]phosphonate, is typically achieved via a Michaelis–Arbuzov reaction between triethyl phosphite (B83602) and a chloromethyl phenyl sulfide. orgsyn.org Subsequent controlled oxidation of the thioether yields the corresponding sulfinyl phosphonate (a sulfoxide), while more vigorous oxidation affords the sulfonyl phosphonate (a sulfone). orgsyn.org This synthetic sequence establishes this compound as a direct derivative of its thioether precursor.
Current research continues to explore the utility of these phosphonate reagents. The primary application of this compound is as an HWE reagent. After deprotonation with a suitable base (e.g., n-butyllithium or sodium hydride), the resulting carbanion reacts with aldehydes and ketones to generate α,β-unsaturated sulfoxides (vinyl sulfoxides). wikipedia.org These products are valuable synthetic intermediates, participating in Michael additions, cycloadditions, and as precursors for other functional groups. The research trajectory focuses on refining the stereoselectivity of the olefination reaction and expanding the scope of its application in the total synthesis of complex natural products and medicinally relevant compounds. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[ethoxy(methylsulfinylmethyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4PS/c1-4-9-11(7,10-5-2)6-12(3)8/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXOMZRWXATGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CS(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452608 | |
| Record name | Diethyl [(methanesulfinyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50746-61-7 | |
| Record name | Diethyl [(methanesulfinyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diethyl Methanesulfinylmethyl Phosphonate and Analogs
Direct Synthesis Routes of Diethyl (methanesulfinylmethyl)phosphonate
Direct, one-pot syntheses of α-sulfinyl phosphonates like this compound are not the most widely reported methods. The predominant and more established route involves a sequential process: first, the synthesis of the corresponding α-thio phosphonate (B1237965), followed by a controlled oxidation of the sulfur atom. This stepwise approach allows for better control over the final product and avoids potential side reactions that might occur in a one-pot, multi-component reaction. While three-component reactions for the direct synthesis of analogous compounds like α-sulfonamide phosphonates have been developed, a similar, well-established direct method for α-sulfinyl phosphonates is not prevalent. researchgate.net
Synthesis of Methylsulfinyl/sulfonylmethyl Phosphonate Precursors and Analogs
The most common pathway to this compound begins with the preparation of its sulfide (B99878) precursor, Diethyl (methylthiomethyl)phosphonate. This stable intermediate is then subjected to oxidative conditions to yield the target sulfoxide (B87167) or the corresponding sulfone.
The synthesis of Diethyl (methylthiomethyl)phosphonate is efficiently achieved via the Michaelis-Arbuzov reaction. wikipedia.org This method involves the reaction of a trialkyl phosphite (B83602) with an appropriate alkyl halide. In this specific synthesis, triethyl phosphite serves as the phosphorus source and reacts with chloromethyl methyl sulfide.
A well-documented analogous procedure involves the synthesis of Diethyl [(phenylthio)methyl]phosphonate. orgsyn.org In this reaction, chloromethyl phenyl sulfide is added dropwise to heated triethyl phosphite. The reaction proceeds at elevated temperatures (130-160°C) to afford the desired phosphonate after purification. orgsyn.org The reaction for the methyl analog follows the same principle, where the nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic methylene (B1212753) carbon of chloromethyl methyl sulfide, displacing the chloride ion.
The general reaction is as follows: CH₃SCH₂Cl + P(OCH₂CH₃)₃ → CH₃SCH₂P(O)(OCH₂CH₃)₂ + CH₃CH₂Cl
This reaction provides high yields of the sulfide precursor, which is a stable, distillable liquid and serves as the key starting material for oxidative transformations. sigmaaldrich.com
The conversion of the sulfide precursor, Diethyl (methylthiomethyl)phosphonate, to the target sulfoxide, this compound, requires a controlled oxidation. The sulfur atom in the thioether can be oxidized sequentially, first to the sulfoxide and then to the sulfone. The choice of oxidant and reaction conditions determines the final product.
Sulfoxide Formation: To achieve a selective, single oxidation to the sulfoxide state, mild oxidizing agents are typically employed. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (B1199274) (NaIO₄) are commonly used for this transformation at or below room temperature. This careful oxidation is crucial as over-oxidation will lead to the formation of the sulfone. The use of Diethyl (methylthiomethyl)phosphonate as a reactant for the preparation of stereoisomers of related [(methylsulfinyl)methyl]phosphonate compounds confirms its role as a direct precursor. sigmaaldrich.comsigmaaldrich.com
Sulfone Formation: For the synthesis of the corresponding sulfonyl analog, Diethyl (methylsulfonylmethyl)phosphonate, stronger oxidizing conditions are necessary. A detailed procedure for an analogous compound, Diethyl [(phenylsulfonyl)methyl]phosphonate, involves the use of hydrogen peroxide in acetic acid. orgsyn.org The reaction is exothermic and requires careful temperature control. orgsyn.org This method effectively achieves the double oxidation of the sulfur atom to the sulfone state, typically resulting in a crystalline product. orgsyn.org
The table below summarizes the oxidative transformations of the sulfide precursor.
| Starting Material | Reagent(s) | Product | Typical Conditions | Yield |
| Diethyl (methylthiomethyl)phosphonate | m-CPBA or NaIO₄ | This compound | Controlled temperature (e.g., 0°C to RT) | Good |
| Diethyl [(phenylthio)methyl]phosphonate | 30% Hydrogen Peroxide / Acetic Acid | Diethyl [(phenylsulfonyl)methyl]phosphonate | 50-80°C | 90% orgsyn.org |
Phosphonate Ester Formation Strategies
The formation of the P-C bond is fundamental to the synthesis of phosphonates. The Michaelis-Arbuzov and hydrophosphonylation reactions represent two key strategies for creating this linkage.
The Michaelis-Arbuzov reaction is one of the most important and widely used methods for forming a carbon-phosphorus bond to synthesize phosphonates. wikipedia.org The reaction involves the nucleophilic attack of a trivalent phosphorus ester, typically a trialkyl phosphite, on an alkyl halide. organic-chemistry.orgnih.gov
The mechanism proceeds in two main steps:
Sɴ2 Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium (B103445) salt intermediate. wikipedia.org
Dealkylation: The displaced halide anion then attacks one of the alkyl groups on the phosphonium salt in a second Sɴ2 reaction, resulting in the final pentavalent phosphonate and a new, often volatile, alkyl halide. wikipedia.org
As described in section 2.2.1, this reaction is the cornerstone for preparing the sulfide precursor, Diethyl (methylthiomethyl)phosphonate, from triethyl phosphite and chloromethyl methyl sulfide. orgsyn.org The reaction generally requires heating (120-160°C) to drive the dealkylation of the intermediate phosphonium salt. wikipedia.org Its broad applicability and reliability make it the preferred method for synthesizing the carbon-phosphorus backbone of the target molecule and its analogs.
Hydrophosphonylation refers to the addition of the P-H bond of a dialkyl phosphite (also known as a dialkyl H-phosphonate) across an unsaturated C=C, C=O, or C=N bond. wikipedia.org This reaction provides a direct route to various functionalized phosphonates. The reaction is typically base-catalyzed, which deprotonates the dialkyl phosphite to form a more nucleophilic phosphorus species that then attacks the electrophilic carbon of the unsaturated system.
Well-known examples include:
Pudovik Reaction: The addition of dialkyl phosphites to aldehydes or ketones to form α-hydroxyphosphonates. wikipedia.org
Kabachnik-Fields Reaction: A three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite to produce α-aminophosphonates. wikipedia.org
In the context of synthesizing this compound, a hydrophosphonylation approach could theoretically involve the addition of diethyl phosphite to an unsaturated sulfoxide, such as methyl vinyl sulfoxide. This Michael-type addition would form the required C-P bond and install the methylsulfinylmethyl phosphonate framework in a single step. While less common than the Michaelis-Arbuzov route for this specific target, hydrophosphonylation remains a powerful and versatile strategy in organophosphorus chemistry.
Palladium-Catalyzed Phosphonylation Approaches (Hirao Reaction)
The Hirao reaction is a well-established palladium-catalyzed cross-coupling method for the formation of carbon-phosphorus bonds, typically involving the reaction of an aryl or vinyl halide with a dialkyl phosphite. nih.govnih.gov The reaction is generally catalyzed by palladium complexes, such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand. nih.govmdpi.com The catalytic cycle is understood to involve the oxidative addition of the organic halide to a Pd(0) species, followed by reaction with the dialkyl phosphite and reductive elimination to yield the phosphonate product. nih.gov
While the Hirao reaction is most commonly applied to sp²-hybridized carbon centers, its application to sp³-hybridized carbons, such as in α-halo sulfoxides, is less common but conceptually feasible. The reaction would involve the cross-coupling of a halomethyl methyl sulfoxide with diethyl phosphite. The efficiency of such a reaction would depend on the ability of the C-X bond (where X is a halogen) to undergo oxidative addition to the palladium center without competing side reactions.
Modifications to the classical Hirao conditions, such as the use of microwave irradiation and "ligand-free" systems (where the P(O)H reactant also serves as a ligand source), have been developed to improve reaction efficiency and scope. mdpi.com For instance, a study on the Pd(OAc)₂-catalyzed P–C coupling of dihalogenobenzenes demonstrated the feasibility of selective phosphonylation under microwave conditions without the need for external phosphine ligands. mdpi.com
Table 1: Representative Conditions for Hirao Cross-Coupling Reactions
| Catalyst System | Substrate 1 | Substrate 2 | Base | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ / dppf | 2-Chloropyrazine | Diisopropyl phosphite | N,N-Diisopropylethylamine | DMF | 110 °C, 24 h | Heteroaryl phosphonate | nih.gov |
| Pd(PPh₃)₄ | Aryl bromide | Diethyl phosphite | Triethylamine | Toluene | Reflux | Aryl phosphonate | nih.gov |
This table presents general conditions for Hirao reactions with aryl halides, illustrating the typical components. The application to α-halo sulfoxides would require specific adaptation of these conditions.
Visible-Light-Driven Phosphonate Synthesis
In recent years, visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-P bonds under mild conditions. nih.govbeilstein-journals.org These methods often rely on the generation of radical intermediates that can be trapped by phosphorus-containing reagents. The synthesis of phosphonates has been achieved from various starting materials, including aryl/alkylhydrazines and through the activation of C-H bonds. nih.govbeilstein-journals.org
One plausible strategy for the synthesis of this compound using this approach would involve the generation of a methanesulfinylmethyl radical, followed by its reaction with a phosphorus-based radical trap. For instance, photocatalytic systems can generate phosphoryl radicals from H-phosphine oxides or dialkyl phosphites, which can then add to suitable radical precursors. beilstein-journals.org
A study by Hosseini-Sarvari and Firoozi demonstrated the α-phosphorylation of tertiary and secondary amines via Csp³-H activation using a cadmium sulfide nanophotocatalyst under visible light. beilstein-journals.org This suggests that, in principle, a C-H bond alpha to the sulfoxide group could be targeted for functionalization. Another approach involves the reaction of alkylhydrazines with trialkyl phosphites, catalyzed by zinc phthalocyanine (B1677752) under visible light and air, which provides a route to alkyl phosphonates. nih.gov
Table 2: Examples of Visible-Light-Driven C-P Bond Formation
| Photocatalyst | Substrate 1 | Substrate 2 | Oxidant/Reductant | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|
| Zinc Phthalocyanine | Alkylhydrazine | Triethyl phosphite | Air | Acetonitrile | Alkyl phosphonate | nih.gov |
| CdS Nanoparticles | N-Phenyltetrahydroisoquinoline | Triethyl phosphite | - | Solvent-free | α-Amino phosphonate | beilstein-journals.org |
This table showcases the diversity of substrates and catalysts used in photocatalytic phosphonylation, highlighting the potential for adaptation to sulfoxide-containing substrates.
Atherton-Todd Reaction and Modifications
The Atherton-Todd reaction is a classical method for the synthesis of phosphoramidates, phosphonates, or phosphates from a dialkyl phosphite. nih.govbeilstein-journals.org The reaction typically involves a dialkyl phosphite, a nucleophile (such as an amine or alcohol), a base (often a tertiary amine), and a carbon tetrahalide (e.g., CCl₄). beilstein-journals.orgmdpi.com The mechanism is believed to proceed through the in-situ formation of a highly reactive dialkyl chlorophosphate intermediate, which is then attacked by the nucleophile. nih.govnih.gov
For the synthesis of this compound, a modification of the Atherton-Todd reaction would be required where a carbon nucleophile is generated from a sulfoxide precursor. However, the classical Atherton-Todd reaction is not designed for the formation of C-P bonds. The nucleophile in the standard reaction is typically a heteroatom (N or O).
A more relevant pathway for forming a C-P bond adjacent to a sulfoxide would be a Michaelis-Arbuzov or Michaelis-Becker type reaction, where a carbanion α to the sulfoxide attacks a phosphorus electrophile, or a nucleophilic phosphite attacks an α-halo sulfoxide. The Atherton-Todd reaction itself is not directly applicable for creating the C-P bond in the target molecule. Recent modifications have explored radical pathways, but these are also aimed at P-O or P-N bond formation. beilstein-journals.org
Stereoselective Synthetic Approaches to Chiral Sulfinyl Phosphonates
The synthesis of chiral sulfinyl phosphonates is of great interest due to the presence of a stereogenic sulfur center, and potentially a stereogenic α-carbon. The development of stereoselective methods allows for the preparation of enantiomerically enriched or pure compounds, which is crucial for applications in medicinal chemistry and as chiral ligands.
Asymmetric Catalysis in Organophosphorus Synthesis
Asymmetric catalysis provides an efficient route to chiral phosphonates by employing a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Various catalytic systems, including chiral metal complexes and organocatalysts, have been successfully applied to the synthesis of C-chiral phosphonates.
Key strategies in the asymmetric catalytic synthesis of α-functionalized phosphonates include:
Phospha-Mannich Reaction: The three-component reaction of an aldehyde, an amine, and a dialkyl phosphite, catalyzed by a chiral catalyst, can produce chiral α-amino phosphonates with high enantioselectivity. For example, an N,N'-dioxide-Sc(III) complex has been shown to catalyze this reaction, affording products with up to 87% ee.
Phospha-Aldol (Abramov) Reaction: The asymmetric addition of dialkyl phosphites to aldehydes, catalyzed by chiral Lewis acids or bases, yields chiral α-hydroxy phosphonates. A catalyst system combining a cinchona alkaloid with a BINOL-Ti complex has been reported to give enantioselectivities up to 87% ee.
Phospha-Michael Addition: The conjugate addition of dialkyl phosphites to α,β-unsaturated compounds is another powerful tool. Chiral catalysts can control the stereochemistry of the newly formed C-P bond and adjacent stereocenters.
While these methods are well-established for α-hydroxy and α-amino phosphonates, their application to the direct asymmetric synthesis of α-sulfinyl phosphonates is an area of ongoing research. The challenge lies in identifying a catalytic system that can effectively control the stereochemistry of the addition of a phosphite to a precursor containing a sulfinyl group or a group that can be converted to a sulfinyl group.
Table 3: Examples of Asymmetric Catalysis for Chiral Phosphonate Synthesis
| Reaction Type | Catalyst | Substrate | Nucleophile | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Phospha-Mannich | N,N'-Dioxide-Sc(III) complex | Aldehyde, Amine | Dialkyl phosphite | up to 87% | |
| Phospha-Aldol | Cinchona alkaloid / BINOL-Ti complex | Aldehyde | Dialkyl phosphite | up to 87% |
Chiral Sulfinyl Auxiliary-Mediated Synthesis
An alternative and powerful strategy for stereoselective synthesis involves the use of a chiral auxiliary. In the context of chiral sulfinyl phosphonates, the sulfinyl group itself can act as a chiral auxiliary, directing the stereochemical outcome of a reaction at an adjacent center. This approach relies on the diastereoselective reaction of a substrate containing a chiral sulfinyl group, followed by removal of the directing group if necessary.
A key application of this strategy is the diastereoselective addition of nucleophiles to N-sulfinyl imines (sulfinimines). The chiral sulfinyl group on the nitrogen atom effectively controls the facial selectivity of the nucleophilic attack on the imine carbon. This methodology has been extensively used for the synthesis of chiral amines and their derivatives.
This principle can be extended to the synthesis of chiral α-amino phosphonates. The addition of a metalated phosphonate to a chiral N-sulfinyl imine proceeds with high diastereoselectivity. Subsequent cleavage of the N-S bond provides the enantiomerically enriched α-amino phosphonate. A study by Adrio and Carretero demonstrated the highly diastereoselective addition of metal phosphonates to masked oxo sulfinimines for the synthesis of cyclic α-amino phosphonates. This highlights the efficacy of the sulfinyl group as a stereodirecting element in phosphonate synthesis.
Table 4: Diastereoselective Addition of a Phosphonate to a Chiral Sulfinyl Imine Analog
| Sulfinyl Imine Substrate | Phosphonate Reagent | Diastereomeric Ratio (d.r.) | Product Type | Reference |
|---|
This approach provides a reliable method for establishing the stereochemistry at the carbon atom α to the phosphorus, with the chirality being induced by the remote sulfinyl group.
Diastereoselective Transformations Involving Chiral Sulfinyl Imine Phosphonate Reagents
Chiral N-sulfinyl imines are highly effective reagents for asymmetric synthesis, serving as versatile electrophiles in nucleophilic additions. researchgate.net The tert-butanesulfinyl group, in particular, has become a prominent chiral auxiliary, facilitating the synthesis of chiral amines with high diastereoselectivity. researchgate.net This strategy's success lies in the sulfinyl group's ability to direct the nucleophilic attack to one of the two diastereotopic faces of the imine. researchgate.netnih.gov
N-phosphonyl imines, which exhibit greater stability compared to their N-sulfinyl counterparts, also serve as valuable electrophiles, leading to chiral amines with excellent yields and high stereoselectivity. researchgate.net The transformation of these imines can lead to the formation of various synthetically useful chiral amine scaffolds. researchgate.net
The stereochemical outcome of these reactions is dictated by the configuration of the chiral sulfur atom, which effectively shields one face of the imine. nih.gov For instance, additions to imines with an (S)-configuration at the sulfur atom predominantly yield one diastereomer, while the use of the (R)-enantiomer directs the addition to produce the opposite diastereomer. nih.gov This high level of diastereocontrol is crucial for the synthesis of enantiomerically pure compounds. The subsequent removal of the sulfinyl auxiliary group is typically straightforward, often achieved under mild acidic conditions, to furnish the desired amine products. researchgate.net
While the literature extensively covers additions of organometallic reagents to these imines, the principles can be extended to reagents containing a phosphonate moiety. researchgate.netresearchgate.net The reaction of a phosphonate-bearing nucleophile with a chiral sulfinyl imine, or the addition of a nucleophile to a chiral sulfinyl imine that already contains a phosphonate group, provides a powerful method for synthesizing chiral α-amino phosphonates with high diastereomeric purity.
Table 1: Diastereoselective Addition to Chiral N-tert-Butanesulfinimines This table is representative of the diastereoselectivity achieved with chiral sulfinyl imine reagents. Specific examples involving phosphonate reagents would follow similar principles.
| Entry | Aldehyde | Organometallic Reagent | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Phenylmagnesium bromide | 98:2 | 93 |
| 2 | Benzaldehyde | Phenyllithium | 10:90 | 91 |
| 3 | Isobutyraldehyde | Phenylmagnesium bromide | 97:3 | 85 |
Enantioselective Routes to Sulfinyl and Sulfonyl Phosphonates
Enantiomerically pure α-sulfinylphosphonates are valuable intermediates in asymmetric synthesis. tandfonline.com One of the most direct methods for their preparation is the enantioselective oxidation of prochiral (methylthio)methylphosphonates. researchgate.net This approach utilizes chiral oxidizing agents or catalytic systems to selectively oxidize one of the lone pairs of electrons on the sulfur atom, resulting in the formation of a chiral sulfoxide with a preference for one enantiomer. For instance, the oxidation of 2-phosphonothiolanes using (+)-(2S, 8aR)-8,8-dichlorocamphorsulfonyloxaziridine leads to enantioenriched sulfoxides. tandfonline.com
Another powerful strategy involves the reaction of organometallic reagents with chiral sulfinate esters. This method, often referred to as the Andersen synthesis, allows for the preparation of a wide range of chiral sulfoxides. nih.gov The process relies on the separation of diastereomeric sulfinates prepared from a chiral alcohol, followed by nucleophilic substitution at the sulfur center with an organometallic reagent, which proceeds with inversion of configuration. nih.govtandfonline.com
Furthermore, chiral N-sulfinyloxazolidinones have been developed as highly reactive and effective chiral sulfinylating agents. researchgate.net These reagents react with a variety of nucleophiles, including Grignard reagents and enolates, with complete inversion of configuration at the sulfur atom. This allows for the synthesis of chiral sulfoxides and sulfinamides in high yields and excellent enantioselectivities. researchgate.net The enantio- or diastereoselective oxidation of readily available (methylthio)methylphosphonates provides optically active (methylsulfinyl)methylphosphonates, which can be used as direct precursors of chiral nonracemic methyl sulfoxides. researchgate.net
Table 2: Enantioselective Oxidation of 2-Phosphono-2,3-didehydrothiolanes
| Substrate (R Group) | Enantiomeric Excess (ee) |
|---|---|
| Ethyl | - |
| Isopropyl | - |
Data derived from a study on enantioselective oxidation using a specific oxaziridine. tandfonline.com
Continuous Flow Synthesis of Phosphonate Derivatives
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety profiles, and simplified scalability. nih.govresearchgate.netlew.ro
The synthesis of phosphonate derivatives has been successfully adapted to continuous flow systems. researchgate.netlew.ro For example, the Michaelis-Arbuzov reaction, a cornerstone for forming carbon-phosphorus bonds, can be efficiently performed in a continuous flow setup. researchgate.net This allows for the safe use of highly reactive reagents and the rapid production of various phosphonate derivatives.
Microfluidic reactors, a subset of continuous flow technology, have been employed for the synthesis of hydroxymethyl phosphonates from phosphite esters and formaldehyde. lew.ro This method overcomes the challenges associated with the highly exothermic nature of the reaction in batch mode, such as the formation of by-products. lew.ro The high surface-area-to-volume ratio in microreactors enables rapid heating and cooling, ensuring precise temperature control and leading to higher product yields and purity. lew.ro The continuous nature of the process also allows for straightforward scaling by extending the operation time or by "numbering-up" (using multiple reactors in parallel). lew.ro
Table 3: Continuous Flow Synthesis of Dimethyl Hydroxymethyl Phosphonate (DMHP)
| Parameter | Value |
|---|---|
| Molar Ratio (Raw Material) | Optimized |
| Reaction Temperature | Optimized |
| Reaction Time (Residence Time) | Optimized |
| Yield | 96.7% |
| Purity | 99.2% |
| Water Content | 0.06 wt % |
Data from the synthesis of DMHP in a microfluidic reactor under optimized conditions. lew.ro
Chemical Reactivity and Mechanistic Investigations of Diethyl Methanesulfinylmethyl Phosphonate
Mechanistic Pathways of Formation Reactions
The synthesis of Diethyl (methanesulfinylmethyl)phosphonate is typically achieved through a two-step process. The initial and key step involves the formation of a carbon-phosphorus bond to create the phosphonate (B1237965) backbone, followed by a selective oxidation to introduce the sulfinyl group.
The primary route to the precursor, Diethyl (methylthiomethyl)phosphonate, is the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.orgnih.gov This classic method involves the reaction of a trialkyl phosphite (B83602), in this case, triethyl phosphite, with an alkyl halide. wikipedia.org For this synthesis, chloromethyl methyl sulfide (B99878) serves as the alkyl halide.
The mechanism of the Michaelis-Arbuzov reaction begins with the nucleophilic attack of the trivalent phosphorus atom of triethyl phosphite on the electrophilic carbon of chloromethyl methyl sulfide. organic-chemistry.orgwikipedia.org This SN2 attack results in the displacement of the chloride ion and the formation of a quasi-phosphonium salt intermediate. In the subsequent step, the displaced chloride ion acts as a nucleophile and attacks one of the ethyl groups on the phosphonium (B103445) intermediate, leading to the formation of the final Diethyl (methylthiomethyl)phosphonate and ethyl chloride as a volatile byproduct. wikipedia.org The reaction is typically driven to completion by heating, which facilitates the dealkylation step. wikipedia.org
The second step in the formation of the target compound is the selective oxidation of the sulfide group in Diethyl (methylthiomethyl)phosphonate. Careful control of the oxidant stoichiometry is crucial to prevent over-oxidation to the corresponding sulfone. acsgcipr.org A variety of reagents can be employed for this transformation, with hydrogen peroxide (H₂O₂) being a common choice due to its environmental compatibility, producing only water as a byproduct. tandfonline.comnih.gov The reaction is often performed in the presence of a promoter or catalyst, such as nitric acid or acetic acid, to facilitate the selective oxidation under mild conditions. tandfonline.comnih.gov
Table 1: Common Reagents for Selective Sulfide to Sulfoxide (B87167) Oxidation This table is interactive. Users can sort by Reagent/System or Typical Conditions.
| Reagent/System | Typical Conditions | Selectivity Notes |
|---|---|---|
| Hydrogen Peroxide / Nitric Acid | Ethanol, 25°C | High yields and short reaction times; tolerates various functional groups. tandfonline.com |
| Hydrogen Peroxide / Acetic Acid | Glacial acetic acid, Room Temp. | "Green" method with excellent yields and simple work-up. nih.gov |
| Ceric Ammonium Nitrate (CAN) / NaBrO₃ | Acetonitrile | Heterogeneous system that simplifies product isolation. organic-chemistry.org |
| Periodic Acid (H₅IO₆) / FeCl₃ | Acetonitrile | Very fast reaction times, often less than 2 minutes. organic-chemistry.org |
The mechanism of oxidation with hydrogen peroxide often involves the protonation of H₂O₂ by the acid promoter, which increases its electrophilicity, followed by nucleophilic attack by the sulfur atom of the sulfide.
Nucleophilic Reactivity at the Phosphonate Moiety
The phosphorus atom in the phosphonate group of this compound is electrophilic and serves as a site for nucleophilic attack. Nucleophilic substitution at this tetracoordinated phosphorus center can proceed through two primary mechanistic pathways: a concerted, SN2-type mechanism or a stepwise addition-elimination (A-E) mechanism. sapub.org
In the concerted pathway, the nucleophile attacks the phosphorus atom simultaneously with the departure of one of the ethoxy leaving groups. This process involves a single pentacoordinate transition state where the incoming nucleophile and the outgoing leaving group occupy apical positions. sapub.org
Alternatively, the reaction can proceed via a stepwise addition-elimination mechanism. In this pathway, the nucleophile first adds to the phosphorus atom to form a distinct, trigonal bipyramidal pentacoordinate intermediate. This intermediate can then undergo pseudorotation before eliminating a leaving group to form the final product. The viability of this pathway depends on the stability of the pentacoordinate intermediate and the nature of the nucleophile and leaving group. sapub.org
Common nucleophilic substitution reactions involving the phosphonate moiety include hydrolysis and aminolysis.
Hydrolysis: Under acidic or basic conditions, the ethoxy groups can be hydrolyzed to yield the corresponding phosphonic acid. nih.gov Basic hydrolysis typically involves the attack of a hydroxide (B78521) ion on the phosphorus center, while acid-catalyzed hydrolysis involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. nih.gov
Aminolysis: Amines can also act as nucleophiles, displacing an ethoxy group to form a phosphonamidate. Studies on the aminolysis of related phosphinate esters have shown that the reaction can follow a two-term rate law, suggesting complex mechanisms that may involve general base catalysis by a second amine molecule. cdnsciencepub.com
The choice between the concerted and stepwise mechanism is influenced by factors such as the strength of the nucleophile, the ability of the leaving group, and steric hindrance around the phosphorus center. researchgate.net
Transformations Involving the Sulfinyl Group (e.g., Oxidation, Reduction)
The sulfinyl (sulfoxide) group is a key functional moiety in this compound, and its sulfur atom can exist in different oxidation states. This allows for transformations through both oxidation and reduction reactions.
Oxidation to Sulfone: The sulfoxide group can be readily oxidized to the corresponding sulfone, yielding Diethyl (methanesulfonylmethyl)phosphonate. This transformation requires stronger oxidizing conditions or a higher stoichiometry of the oxidant than the initial sulfide oxidation. jchemrev.com A wide range of oxidizing agents can accomplish this, including:
Hydrogen peroxide, often with catalysts like niobium carbide or under specific conditions that favor over-oxidation. organic-chemistry.org
Urea-hydrogen peroxide in combination with an anhydride, such as phthalic anhydride, which has been shown to convert sulfides directly to sulfones without isolating the sulfoxide intermediate. organic-chemistry.org
Potassium permanganate (B83412) (KMnO₄). orientjchem.org
meta-Chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for this purpose. nih.gov
The resulting sulfone features a more electron-withdrawing group attached to the α-carbon, which can influence the acidity of the methylene (B1212753) protons and the reactivity of the corresponding carbanion.
Reduction to Sulfide: The sulfoxide can also be reduced back to the parent sulfide, Diethyl (methylthiomethyl)phosphonate. This deoxygenation is a useful transformation in multi-step synthesis. google.com Several reagent systems are effective for the reduction of sulfoxides, often demonstrating high chemoselectivity. organic-chemistry.org
Table 2: Selected Reagents for the Reduction of Sulfoxides This table is interactive. Users can sort by Reagent/System or Key Features.
| Reagent/System | Key Features |
|---|---|
| SOCl₂ / PPh₃ | Mild conditions, high yields for both aliphatic and aromatic sulfoxides. organic-chemistry.org |
| Triflic Anhydride / KI | Effective and chemoselective, tolerating many functional groups. organic-chemistry.org |
| Sodium Borohydride / Iodine | Chemoselective reduction in the presence of esters, nitriles, and double bonds. organic-chemistry.org |
The choice of reducing agent depends on the desired selectivity and the presence of other functional groups within the molecule.
Generation and Reactivity of Phosphonate-Stabilized Ylides and Related Species
The methylene (CH₂) group positioned between the electron-withdrawing phosphonate and sulfinyl groups is acidic. Treatment with a suitable base results in deprotonation to form a phosphonate-stabilized carbanion, also known as a phosphonate ylide or a Horner-Wadsworth-Emmons (HWE) reagent. wikipedia.org The stability of this carbanion is attributed to the delocalization of the negative charge onto the oxygen atoms of both the phosphonate (P=O) and sulfinyl (S=O) groups.
Common bases used for this deprotonation include sodium hydride (NaH), n-butyllithium (n-BuLi), and potassium hexamethyldisilazide (KHMDS). wikipedia.orgresearchgate.net The generated carbanion is a potent nucleophile and a cornerstone of the Horner-Wadsworth-Emmons reaction.
The primary application of the this compound carbanion is in the Horner-Wadsworth-Emmons (HWE) olefination reaction. wikipedia.orgresearchgate.net This reaction provides a highly reliable method for the synthesis of alkenes from aldehydes and ketones. conicet.gov.ar When the phosphonate-stabilized carbanion reacts with a carbonyl compound, it forms a vinyl sulfoxide. orgsyn.org
The reaction mechanism begins with the nucleophilic addition of the carbanion to the carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition is the rate-limiting step and forms two diastereomeric β-alkoxyphosphonate intermediates (oxaphosphetane precursors). These intermediates then undergo elimination of a water-soluble diethyl phosphate (B84403) salt to form the carbon-carbon double bond. wikipedia.orgalfa-chemistry.com A key advantage of the HWE reaction over the classical Wittig reaction is that the phosphate byproduct is easily removed by aqueous extraction, simplifying product purification. nih.gov The reaction is highly chemoselective, typically reacting with aldehydes in preference to ketones. researchgate.net
The HWE reaction is renowned for its stereoselectivity, which can be controlled to favor either the (E)- or (Z)-alkene. figshare.com For standard phosphonates like diethyl phosphonoacetate, the reaction typically shows a strong preference for the thermodynamically more stable (E)-alkene. wikipedia.orgnih.gov This selectivity arises from the reversibility of the initial carbonyl addition, which allows the intermediates to equilibrate to the more stable anti-adduct, leading to the (E)-product. harvard.edu
However, the stereochemical outcome can be deliberately shifted towards the (Z)-alkene by modifying the structure of the phosphonate reagent, a strategy pioneered by Still and Gennari. nih.govyoutube.com Key factors influencing E/Z selectivity include:
Phosphonate Structure: Employing phosphonates with electron-withdrawing ester groups (e.g., 2,2,2-trifluoroethyl) enhances the acidity of the phosphonate and favors kinetic control, leading to the (Z)-alkene. nih.gov The sulfinyl group in this compound also influences the electronic properties and stereochemical course of the reaction.
Base and Counterion: The choice of base and its corresponding metal counterion (e.g., Li⁺, Na⁺, K⁺) can significantly impact selectivity. The use of potassium salts (e.g., KHMDS) in conjunction with a crown ether (e.g., 18-crown-6) is characteristic of the Still-Gennari modification for high (Z)-selectivity. harvard.eduyoutube.com
Reaction Temperature: Lower temperatures (e.g., -78 °C) often favor kinetic control and can enhance (Z)-selectivity. wikipedia.org
In the context of α-sulfinyl phosphonates, the nature of the base has been shown to be a critical factor in controlling the enantioselectivity of the resulting chiral vinyl sulfoxides. documentsdelivered.com
Table 3: Factors Influencing Stereoselectivity in the HWE Reaction This table is interactive. Users can sort by Factor or Effect on Selectivity.
| Factor | Effect on Selectivity |
|---|---|
| Phosphonate Esters | Standard alkyl (e.g., ethyl) esters favor (E)-alkenes. Electron-withdrawing esters (e.g., trifluoroethyl, aryl) favor (Z)-alkenes. nih.gov |
| Aldehyde Structure | Increased steric bulk on the aldehyde generally enhances (E)-selectivity. wikipedia.org |
| Base/Counterion | Lithium salts tend to favor (E) products more than sodium or potassium salts. Potassium salts with crown ethers favor (Z) products. wikipedia.orgyoutube.com |
| Temperature | Higher temperatures allow for equilibration and favor the thermodynamic (E)-product. Lower temperatures favor the kinetic (Z)-product. wikipedia.org |
In addition to reacting with carbonyls, the nucleophilic carbanion generated from this compound can participate in other carbon-carbon bond-forming reactions. A notable example is its reaction with alkyl halides in an SN2-type process. wikipedia.orgnih.gov
This alkylation pathway provides a method to introduce an alkyl substituent on the carbon atom adjacent to the phosphonate and sulfinyl groups. The reaction involves the attack of the phosphonate-stabilized carbanion on an electrophilic alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), displacing the halide and forming a new C-C bond. This creates a more substituted α-sulfinylphosphonate, which can then be used in subsequent transformations, including HWE reactions to generate trisubstituted vinyl sulfoxides.
Hydrolysis and Dealkylation Reactions of Phosphonate Esters
The stability and reactivity of phosphonate esters, such as this compound, are critical aspects of their chemical behavior. Hydrolysis and dealkylation are fundamental reactions that convert the ester form into the corresponding phosphonic acid, a transformation of significant interest in various chemical and biological contexts.
The dealkylation of phosphonate esters can be effectively achieved using silylating agents, most notably bromotrimethylsilane (B50905) (BTMS) and iodotrimethylsilane. nih.govrsc.org These reagents facilitate the conversion of dialkyl phosphonates into their respective phosphonic acids through a two-step process: silyldealkylation followed by desilylation. nih.gov The general mechanism involves the nucleophilic attack of the phosphonate oxygen on the silicon atom of the silyl (B83357) halide, leading to the formation of a trimethylsilyl (B98337) ester and an alkyl halide. rsc.org Subsequent solvolysis with water or an alcohol, such as methanol, readily cleaves the silyl ester to yield the final phosphonic acid. nih.govrsc.org
The reaction is typically rapid and quantitative at room temperature. rsc.org However, the reactivity of the phosphonate ester can be influenced by the nature of the substituents attached to the carbon atom alpha to the phosphorus. The presence of electron-withdrawing groups, such as the methanesulfinyl group in this compound, can decrease the nucleophilicity of the phosphoryl oxygen. This effect reduces the rate of the initial silylation step, potentially requiring more forcing conditions (e.g., increased temperature or longer reaction times) for the dealkylation to reach completion. nih.gov For instance, the dealkylation of diethyl (bromodifluoro)phosphonate, which also contains electron-withdrawing substituents, required a twofold molar excess of BTMS and heating at 60°C for one hour. nih.gov
Table 1: Reagents for Dealkylation of Phosphonate Esters
| Reagent | Typical Conditions | Product after Solvolysis | Reference |
|---|---|---|---|
| Bromotrimethylsilane (BTMS) | Room temperature or 60°C | Phosphonic Acid | nih.gov |
| Iodotrimethylsilane | Room temperature | Phosphonic Acid | rsc.org |
Rearrangement Reactions Involving Sulfinyl Phosphonates
Sulfinyl phosphonates are versatile intermediates that can undergo several types of rearrangement reactions, leveraging the unique reactivity of the sulfoxide group. These rearrangements often lead to the formation of new carbon-carbon or carbon-heteroatom bonds and are valuable in synthetic organic chemistry.
One of the most significant reactions involving α-sulfinyl phosphonates is the Pummerer rearrangement . This reaction typically transforms a sulfoxide into an α-acyloxy thioether in the presence of an acylating agent like acetic anhydride. tcichemicals.comwikipedia.org The mechanism commences with the acylation of the sulfoxide oxygen, which enhances the acidity of the α-protons. Subsequent elimination generates a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. wikipedia.org In the context of sulfinyl phosphonates, this rearrangement has been utilized to prepare α,β-unsaturated phosphonates. For example, racemic 2-phosphonothiolane-1-oxides (cyclic sulfinyl phosphonates) have been converted to 2-phosphono-2,3-didehydrothiolanes under Pummerer conditions. tandfonline.com This suggests that this compound could potentially undergo a similar transformation to yield an α-acetoxy-α-(methylthio)methylphosphonate or related products depending on the reaction conditions and nucleophiles present.
Another important class of reactions is sigmatropic rearrangements . The acs.orgnih.gov-sigmatropic rearrangement is particularly relevant for allylic sulfoxides, a reaction often referred to as the Mislow–Evans rearrangement. nih.gov This process involves the conversion of an allylic sulfoxide to an allylic sulfenate, which can then be cleaved by a thiophile to produce an allylic alcohol. nih.gov While this compound itself is not an allylic sulfoxide, related structures can be synthesized that undergo this transformation. For instance, the carbanion derived from di(-)-menthyl (allylsulfanyl)methanephosphonate undergoes a acs.orgnih.gov-sigmatropic rearrangement to furnish an enantiopure α-sulfinyl phosphonate. tandfonline.com This highlights the potential for designing systems based on the sulfinyl phosphonate framework that can participate in such useful bond-forming reactions.
The phosphonate moiety itself can also be involved in rearrangements. The phosphonate-phosphate rearrangement is a base-catalyzed isomerization of α-hydroxyphosphonates, particularly those bearing electron-withdrawing groups at the α-carbon, into phosphates. researchgate.net While this reaction does not directly involve the sulfinyl group of this compound, it is a key transformation for structurally related compounds and demonstrates the migratory aptitude of the phosphonyl group.
Table 2: Key Rearrangement Reactions Relevant to Sulfinyl Phosphonates
| Rearrangement Type | Reactant Subclass | Key Reagent/Condition | Product Type | Reference |
|---|---|---|---|---|
| Pummerer Rearrangement | α-Sulfinyl Phosphonate | Acetic Anhydride | α-Acyloxy Thioether / α,β-Unsaturated Phosphonate | tcichemicals.comwikipedia.orgtandfonline.com |
| acs.orgnih.gov-Sigmatropic Rearrangement | Allylic Sulfinyl Phosphonate (or precursor) | Base | Allylic Alcohol (after cleavage) | tandfonline.comnih.gov |
Spectroscopic Characterization and Structural Analysis of Diethyl Methanesulfinylmethyl Phosphonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Diethyl (methanesulfinylmethyl)phosphonate, a combination of ¹H, ¹³C, and ³¹P NMR experiments would be essential for a complete structural assignment.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl groups' methyl (triplet) and methylene (B1212753) (quartet) protons. The methylene bridge protons (P-CH₂-S) would likely appear as a doublet due to coupling with the phosphorus atom, and this signal may be further complicated by the chirality at the sulfur atom, potentially rendering the two protons diastereotopic and thus chemically non-equivalent. The methyl group attached to the sulfoxide (B87167) (S-CH₃) would present as a singlet.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing separate resonances for the methyl and methylene carbons of the ethyl groups, the phosphorus-bound methylene carbon, and the sulfoxide's methyl carbon. The carbon of the P-CH₂ group would exhibit splitting due to coupling with the phosphorus nucleus.
³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds, providing a single peak for the phosphorus atom in a specific chemical environment. The chemical shift of this peak would be characteristic of a phosphonate (B1237965) group and would confirm the oxidation state and coordination of the phosphorus center.
Anticipated ¹H NMR Data:
CH₃CH₂O-P: Triplet
CH₃CH₂O-P: Diastereotopic Quartets
P-CH₂-S(O): Diastereotopic Doublets of Doublets
(O)S-CH₃: Singlet
Anticipated ¹³C NMR Data:
CH₃CH₂O-P: Signal
CH₃CH₂O-P: Signal (d, ²JPC)
P-CH₂-S(O): Signal (d, ¹JPC)
(O)S-CH₃: Signal
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the P=O (phosphoryl), S=O (sulfoxide), and C-O-P linkages.
The P=O stretching vibration typically appears as a strong band in the region of 1250-1200 cm⁻¹. The S=O stretch is also a strong absorption, generally found between 1070 and 1030 cm⁻¹. The presence of P-O-C bonds would be indicated by absorptions in the 1170-950 cm⁻¹ range.
Key Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| P=O (Phosphoryl) | ~1250-1200 | Strong |
| S=O (Sulfoxide) | ~1070-1030 | Strong |
| P-O-C | ~1170-950 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For this compound (C₆H₁₅O₄PS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.
Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. Common fragmentation pathways for phosphonates include cleavage of the P-C bond and loss of the ethoxy groups. The presence of the sulfoxide group might lead to rearrangements and specific fragmentation pathways involving the sulfur-oxygen bond. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition.
Configurational Assignment and Stereochemical Determination
The sulfoxide group in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The determination of the absolute configuration at the sulfur atom is a significant aspect of its stereochemical analysis. This can be a challenging task, often requiring advanced techniques.
Methods for configurational assignment include the use of chiral shift reagents in NMR spectroscopy, which can differentiate between enantiomers. In some cases, the synthesis of the compound from a chiral precursor of known configuration can establish the stereochemistry. Furthermore, comparison of experimental electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra with quantum chemical calculations can be a powerful tool for assigning the absolute configuration of chiral molecules.
Theoretical and Computational Studies on Diethyl Methanesulfinylmethyl Phosphonate
Quantum Chemical Calculations of Molecular Structure and Reactivity
There are no specific studies available that detail quantum chemical calculations performed on Diethyl (methanesulfinylmethyl)phosphonate to determine its optimized molecular structure or to quantify its chemical reactivity. Such studies would typically involve methods like DFT or ab initio calculations to determine bond lengths, bond angles, and dihedral angles. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index, which are derived from the energies of the frontier molecular orbitals, have not been specifically calculated for this compound in the reviewed literature.
Reaction Mechanism Elucidation through Computational Modeling (e.g., DFT Studies)
Detailed computational modeling, particularly using Density Functional Theory (DFT), to elucidate the reaction mechanisms involving this compound has not been a subject of published research. Mechanistic studies on similar organophosphorus compounds often use computational methods to map potential energy surfaces, identify transition states, and calculate activation energies for various reaction pathways. This type of in-depth mechanistic analysis for this compound is not present in the current body of scientific literature.
Conformational Analysis and Stereochemical Prediction
While the presence of a stereocenter at the sulfur atom suggests the existence of different stereoisomers for this compound, no specific conformational analyses or stereochemical prediction studies for this molecule are available. Such investigations would typically involve computational scanning of the potential energy surface by rotating key dihedral angles to identify stable conformers and to predict the most likely stereochemical outcomes of reactions involving this compound.
Electronic Structure and Bonding Analysis
A detailed analysis of the electronic structure and bonding characteristics of this compound, using methods such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), has not been reported. These types of analyses provide insights into charge distribution, orbital interactions, and the nature of the chemical bonds within a molecule. For this compound, such specific electronic structure studies are absent from the available scientific literature.
Applications in Advanced Organic Synthesis
Reagent in Olefination Reactions for Targeted Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds with high stereoselectivity. harvard.edu This reaction typically involves the deprotonation of a phosphonate (B1237965) ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The utility of α-functionalized phosphonates in the HWE reaction allows for the synthesis of correspondingly substituted alkenes.
Utility in the Construction of Complex Organic Architectures
The construction of intricate molecular frameworks often relies on versatile building blocks that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthesis of Fused Heterocycles
Phosphonates are known to be valuable precursors in the synthesis of various heterocyclic systems, often through multi-component reactions or cycloaddition pathways. beilstein-journals.org However, a review of the scientific literature did not yield specific examples of Diethyl (methanesulfinylmethyl)phosphonate being employed in the synthesis of fused heterocycles. Methodologies for constructing phosphorylated heterocycles are diverse, but applications centered on this particular sulfinyl-containing reagent are not described.
Preparation of Chiral Building Blocks for Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a significant area of modern organic chemistry. Chiral phosphonates and sulfoxides are both important classes of chiral building blocks and auxiliaries. mdpi.com The presence of a stereogenic sulfur center in This compound suggests its potential as a chiral building block. Asymmetric synthesis of C-chiral phosphonates is an area of active research, with various methods developed for their preparation. mdpi.com
Despite this potential, there is a lack of specific documented methods for the preparation of chiral, enantiomerically enriched This compound and its subsequent use in asymmetric synthesis to construct other chiral molecules. While general strategies for the asymmetric synthesis of tetrasubstituted α-aminophosphonic acid derivatives and other chiral phosphonates exist, mdpi.com their application to this specific substrate has not been detailed in the available literature.
Formation of Functionally Substituted Phosphonates
The active methylene (B1212753) group in phosphonate esters can often be functionalized through alkylation or other electrophilic additions. researchgate.net This allows for the synthesis of a wide array of substituted phosphonates. For This compound , the acidity of the protons on the carbon between the phosphonate and sulfoxide (B87167) groups would theoretically allow for deprotonation and subsequent reaction with electrophiles. This would provide a route to α-substituted (methanesulfinylmethyl)phosphonates. However, specific research articles detailing such functionalizations of This compound are not prevalent. General methods for the synthesis of functionalized phosphonates are well-established, but their application to this specific compound is not explicitly covered. mdpi.comrsc.org
Role as a Synthetic Intermediate for Other Organophosphorus Compounds
Phosphonate esters can serve as precursors for other classes of organophosphorus compounds. For instance, the McKenna reaction provides a method for the conversion of dialkyl phosphonates to phosphonic acids using bromotrimethylsilane (B50905). beilstein-journals.org It is conceivable that This compound could be hydrolyzed to the corresponding methanesulfinylmethyl)phosphonic acid.
Additionally, phosphonates can be transformed into other derivatives. mdpi.com However, the scientific literature lacks specific examples of This compound being used as a synthetic intermediate for the preparation of other distinct organophosphorus compounds, such as thiophosphonates or phosphonamidates.
Application in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net Phosphonate reagents, particularly diethyl phosphite (B83602), are frequently used in MCRs like the Kabachnik-Fields reaction to synthesize α-aminophosphonates. researchgate.net These reactions are instrumental in the preparation of heterocyclic phosphonates. beilstein-journals.orgresearchgate.net
While the utility of phosphonates in MCRs is well-documented, there is no specific mention in the surveyed literature of This compound participating as a component in such reactions. The reactivity of the active methylene group could potentially allow it to act as a nucleophile in certain MCRs, but this has not been reported.
Catalytic Roles and Processes Involving Diethyl Methanesulfinylmethyl Phosphonate
Organocatalytic Applications of Phosphonate-Derived Species
The phosphonate (B1237965) functional group is a cornerstone in the development of organocatalysts and is a key substrate in organocatalytic reactions. The presence of a sulfinyl group, as in Diethyl (methanesulfinylmethyl)phosphonate, introduces a stereogenic center at the sulfur atom, a feature that is highly valuable in asymmetric catalysis.
Phosphonate-derived species are frequently employed as nucleophiles in a variety of asymmetric organocatalytic reactions. These reactions leverage chiral organocatalysts, such as cinchona alkaloids, prolinol derivatives, and bifunctional ureas or squaramides, to achieve high levels of stereocontrol. Key transformations include:
Phospha-Michael Addition: The conjugate addition of phosphonates to α,β-unsaturated carbonyl compounds is a powerful method for forming C-P bonds. Chiral organocatalysts facilitate this reaction enantioselectively, producing chiral γ-ketophosphonates or other functionalized phosphonates. mdpi.com
Phospha-Mannich Reaction: This three-component reaction involving a carbonyl compound, an amine, and a phosphonate provides a direct route to α-aminophosphonates, which are important as peptide mimics and enzyme inhibitors. Organocatalysis has enabled the asymmetric synthesis of these valuable compounds with high enantiomeric excess. mdpi.com
Phospha-Aldol (Pudovik) Reaction: The addition of H-phosphonates to aldehydes and ketones yields α-hydroxyphosphonates. Chiral organocatalysts have been successfully applied to render this reaction enantioselective. mdpi.comresearchgate.net
While not involving phosphonates directly, the development of organocatalysts where chirality resides solely at a sulfinyl group demonstrates the utility of this functional group in asymmetric synthesis. For instance, N-sulfinyl urea (B33335) catalysts have been developed for the highly enantioselective protonation of nitronates, showcasing the ability of the sulfinyl group to create an effective chiral environment for catalysis. nih.gov This highlights the potential for sulfinylphosphonates to act as chiral organocatalysts.
| Reaction Type | Substrates | Catalyst Type | Product | Key Finding |
|---|---|---|---|---|
| Phospha-Michael Addition | α,β-Unsaturated Ketones, Diarylphosphine Oxides | Chiral Diarylprolinol | Optically Active γ-Ketophosphonates | High yields and enantioselectivity (up to 99% ee) are achievable. mdpi.com |
| Phospha-Mannich Reaction | Isatin-derived Ketimines, Diphenyl Phosphite (B83602) | Bifunctional Squaramide | Chiral 3-Amino-2-oxoindolin-3-yl-phosphonates | Efficient method for producing tetrasubstituted α-aminophosphonates with excellent enantioselectivity (up to 98% ee). mdpi.com |
| Phospha-Aldol Reaction | Aldehydes, Diphenylphosphite | Chiral Squaramide | Enantiomerically Enriched α-Hydroxy Phosphonates | Reactions proceed smoothly under mild conditions with high yields and enantioselectivities. |
| Enantioselective Protonation | Nitroalkenes, Meldrum's Acids | N-Sulfinyl Urea (Chiral at Sulfur) | Chiral γ-Nitro-Meldrum's Acid Adducts | Demonstrates that a catalyst with chirality only at the sulfinyl group can induce high enantioselectivity. nih.gov |
Ligand Applications in Transition Metal Catalysis
The phosphonate group is an effective coordinating moiety for transition metals, making phosphonate-containing molecules valuable as ligands in homogeneous and heterogeneous catalysis. The phosphoryl oxygen can bind to metal centers, and the organic substituent on the phosphorus atom can be tailored to fine-tune the steric and electronic properties of the resulting metal complex.
Zirconium phosphonates, for example, are well-recognized as robust solid acid catalysts and catalyst supports. mdpi.com Their layered structures and tunable acidity make them suitable for a wide range of acid-catalyzed transformations. mdpi.com Organic phosphonates can be incorporated into these materials to modify their surface properties, such as hydrophobicity, which can enhance catalytic activity by facilitating the diffusion of organic substrates to the active sites. mdpi.com
Phosphonate-functionalized ligands have been immobilized on supports like titanium oxide or incorporated into polymers and used in various transition-metal-catalyzed reactions:
Coupling Reactions: A copper(I) catalyst supported on a phosphonate-functionalized phenanthroline ligand grafted onto mesoporous titanium has shown high efficiency and recyclability in coupling reactions. scispace.com Similarly, α-phosphonovinyl tosylates have been used as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions to synthesize α-arylethenylphosphonates. organic-chemistry.org
Reduction and Hydrogenation: Zirconium phosphonate materials have been used to catalyze the transfer hydrogenation of ethyl levulinate to γ-valerolactone. scispace.com Ruthenium catalysts supported on chiral phosphonate-containing polymers have been applied in the asymmetric hydrogenation of ketones, achieving excellent activity and enantioselectivity. scispace.com
The bidentate chelation potential of molecules containing both a phosphonate group and another donor atom (like the sulfinyl oxygen or a nitrogen atom) makes them attractive ligand candidates. For instance, diethyl 2-quinolylmethylphosphonate acts as a bidentate N,O-ligand, coordinating to transition metals via the quinoline (B57606) nitrogen and the phosphoryl oxygen. researchgate.net This suggests that this compound could potentially act as a bidentate O,S- or O,O-chelating ligand, depending on the coordination preference of the metal center.
| Catalyst System | Reaction Type | Example Application | Reference |
|---|---|---|---|
| Zirconium Phosphonates (e.g., Zr-DTMP) | Reduction / Transfer Hydrogenation | Reduction of 5-hydroxymethylfurfural; Hydrogenation of ethyl levulinate. | scispace.com |
| Copper(I) on Phosphonate-Phenanthroline Support | Coupling Reaction | Demonstrated complete substrate conversion over 5 cycles. | scispace.com |
| Palladium(0) / S-Phos | Suzuki-Miyaura Cross-Coupling | Coupling of α-phosphonovinyl tosylates with arylboronic acids. | organic-chemistry.org |
| Ruthenium on Chiral Polystyrene-Phosphonate Support | Asymmetric Hydrogenation | Reduction of unsymmetrical benzils to hydrobenzoins with high yield and ee. | scispace.com |
Photoredox Catalysis in Organophosphorus Chemistry
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for chemical synthesis, enabling a wide range of transformations under mild conditions. In organophosphorus chemistry, this approach has been particularly fruitful for the construction of carbon-phosphorus bonds.
The primary application of photoredox catalysis in this context is the synthesis of phosphonates. These methods typically involve the photoinduced generation of a radical species (e.g., an aryl radical from an aryl halide) which then reacts with a phosphorus source like triethyl phosphite to form the C-P bond. mdpi.com A key advantage of these reactions is that they are often transition-metal-free, which is beneficial when functionalizing substrates that could chelate and deactivate metal catalysts. mdpi.com
A typical photoredox cycle for phosphonylation involves the following steps:
Excitation: A photocatalyst (e.g., Eosin Y, Rhodamine 6G) absorbs visible light and is promoted to an excited state. mdpi.com
Electron Transfer: The excited photocatalyst engages in single-electron transfer (SET) with a substrate (e.g., an aryl halide), generating a radical intermediate.
C-P Bond Formation: The aryl radical reacts with a phosphite ester.
Catalyst Regeneration: The photocatalyst is returned to its ground state through a subsequent redox event, completing the catalytic cycle.
While there is no specific research on the direct involvement of this compound in these catalytic cycles, the general methods are applicable to the synthesis of a vast array of functionalized phosphonates. mdpi.comscilit.comnih.govresearchgate.net The sulfinylmethyl group would be a substituent on a starting material, such as an aryl halide, that would then be phosphonylated using these photoredox methods.
| Component | Role/Example | Significance |
|---|---|---|
| Photocatalyst | Organic Dyes (Eosin Y, Rhodamine 6G) | Absorbs visible light to initiate the reaction; enables mild, room-temperature conditions. mdpi.com |
| Substrate | Aryl/Vinyl Halides | Precursors to radical intermediates for C-P bond formation. mdpi.com |
| Phosphorus Source | Trialkyl Phosphites (e.g., Triethyl phosphite) | Reacts with the radical intermediate to form the phosphonate product. nih.gov |
| Reaction Conditions | Visible light (e.g., blue LEDs), room temperature | Represents a green and sustainable approach, avoiding harsh reagents and high temperatures. scilit.com |
Mechanistic Studies of Catalytic Decomposition and Transformation (e.g., Dimethyl methyl phosphonate analogs)
Understanding the mechanisms of catalytic decomposition is crucial for developing effective methods for the degradation of persistent organophosphorus compounds. Dimethyl methylphosphonate (B1257008) (DMMP) is a structural analog of nerve agents like sarin (B92409) and is frequently used as a simulant in mechanistic studies of their decomposition. mdpi.commdpi.comsemanticscholar.org These studies often focus on thermocatalytic or photocatalytic oxidation over metal oxide catalysts.
Research on the thermocatalytic decomposition of DMMP on cerium oxide (CeO₂) nanomaterials has shown that catalyst morphology (e.g., nanorods vs. nanocubes) can influence catalytic performance, even if the primary reaction pathways remain the same. mdpi.com In-situ spectroscopic studies have revealed that the mechanism involves the adsorption of DMMP onto the catalyst surface, followed by the cleavage of P-OCH₃ and P-C bonds. mdpi.comsemanticscholar.org
The key mechanistic steps on a metal oxide surface like CeO₂ or CuO/CeO₂ are:
Adsorption: DMMP adsorbs onto the Lewis acid sites (metal cations) of the catalyst surface via the phosphoryl oxygen.
P-OCH₃ Bond Cleavage: The P-OCH₃ bond is broken, leading to the formation of surface-bound methoxy (B1213986) species and a methylphosphonate intermediate. semanticscholar.org
Oxidation: The surface species are subsequently oxidized. Methoxy groups can be oxidized to formates, carbonates, CO, and CO₂. mdpi.com The methylphosphonate fragment is oxidized to surface phosphates. mdpi.com
Deactivation: The accumulation of stable surface species, particularly phosphates and carbonates, can block active sites and lead to catalyst deactivation. mdpi.com
The presence of a second metal, such as copper in CuO/CeO₂ catalysts, can significantly enhance catalytic activity. This is attributed to a synergistic effect, where electron transfer between the two metals facilitates redox cycles and improves the catalyst's ability to activate and oxidize the DMMP molecule. mdpi.comsemanticscholar.org Similarly, photocatalytic decomposition on materials like TiO₂ follows a Langmuir-Hinshelwood model, where the reaction occurs between adsorbed DMMP and photogenerated oxidizing species on the catalyst surface. nsf.gov
While these studies focus on DMMP, the fundamental mechanisms of bond cleavage and oxidation at catalyst surfaces provide a valid framework for predicting the decomposition pathways for other phosphonates, including this compound. The presence of the sulfur atom would introduce additional reaction pathways, likely involving oxidation of the sulfinyl group to a sulfonyl group or C-S bond cleavage under harsh catalytic conditions.
Future Perspectives and Emerging Research Avenues
Development of Novel Stereoselective Methodologies for Sulfinyl Phosphonates
The synthesis of enantiomerically pure sulfinyl phosphonates is a significant objective, as these compounds are valuable as chiral building blocks and reagents. tandfonline.comtandfonline.com Future research is intensely focused on refining and discovering new stereoselective synthetic routes.
Key research directions include:
Asymmetric Oxidation: A primary method for creating chiral sulfinyl compounds is the stereoselective oxidation of a prochiral sulfur atom. acs.orgnih.gov Research is advancing towards the use of novel chiral oxidants and catalytic oxidation systems to improve enantiomeric excess (ee). For instance, diastereoselective oxidation of sulfenates bearing a phosphonate (B1237965) group has been explored using chiral oxaziridines, achieving high diastereoselectivity. nih.gov
Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries bound to the phosphorus atom has been a foundational strategy for controlling stereochemistry. nih.gov Future work involves designing more effective and easily removable auxiliaries. The Andersen-type synthesis, which utilizes diastereomerically pure menthyl p-toluenesulfinate, remains a classic example, and modern approaches seek to expand the scope of auxiliaries to include sugar-derived molecules like diacetone-d-glucose (B1670380) (DAG). nih.gov
Catalytic Asymmetric Synthesis: The development of catalytic methods is a major goal for efficiency and sustainability. This includes asymmetric metal complex catalysis and organocatalysis. mdpi.com Chiral organocatalysts, such as bifunctional iminophosphoranes and Cinchona alkaloids, are being employed for the desymmetrization of achiral organophosphorus compounds to create P-stereogenic centers. nih.gov Similarly, chiral phosphoric acids have emerged as powerful catalysts for the stereocontrolled formation of phosphorus centers. nih.gov
Dynamic Kinetic Resolution (DKR): For racemic starting materials, DKR presents a powerful strategy. For example, a chiral nucleophilic catalyst can be used to couple racemic H-phosphinates with alcohols, producing chiral phosphonate products with modest to good enantioselectivity. mdpi.com
Table 1: Comparison of Stereoselective Methodologies for Sulfinyl and P-Stereogenic Phosphonates
| Methodology | Chiral Source | Key Features | Reported Selectivity (ee/de) |
|---|---|---|---|
| Asymmetric Oxidation | Chiral Oxaziridines | Direct oxidation of prochiral sulfides or sulfenates. tandfonline.comnih.gov | Up to 98% ee. tandfonline.comtandfonline.com |
| Chiral Auxiliaries | Menthyl groups, Diacetone-d-glucose (DAG) | Formation and separation of diastereomers. acs.orgnih.gov | High diastereomeric excess (de) achievable after separation. nih.gov |
| Organocatalysis | Cinchona Alkaloids, Chiral Phosphoric Acid | Desymmetrization of achiral precursors or kinetic resolution. nih.gov | Modest to excellent enantioselectivity. nih.govmdpi.com |
| Metal Complex Catalysis | Rhodium or Palladium with Chiral Ligands | Asymmetric C-P bond formation or hydrogenation. mdpi.comresearchgate.net | Up to 88% ee reported in asymmetric cyclization. researchgate.net |
Exploration of New Catalytic Applications of Diethyl (methanesulfinylmethyl)phosphonate Derivatives
While this compound is primarily known as a synthetic intermediate, its derivatives hold significant potential as ligands in transition-metal catalysis or as organocatalysts. The combination of a soft sulfur donor and a hard phosphonate oxygen donor creates a unique bidentate ligand scaffold.
Emerging areas of exploration include:
Asymmetric Catalysis: P-chiral phosphine (B1218219) ligands are highly effective in asymmetric catalysis. nih.gov By analogy, derivatives of sulfinyl phosphonates could be developed into novel P-chiral or S-chiral ligands for transition metals like rhodium, palladium, and nickel. These could be applied in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. mdpi.comnih.govnih.gov
Bifunctional Organocatalysis: The sulfinyl and phosphonate groups can act as both Lewis basic and Brønsted acidic/basic sites, making them suitable for designing bifunctional organocatalysts. mdpi.com Such catalysts could activate substrates in reactions like the phospha-Michael addition, providing stereochemical control. mdpi.com
Directing Groups in C-H Activation: The phosphonate group has been successfully used as a directing group to facilitate the transition-metal-catalyzed activation of C-H bonds. nih.govacs.org Sulfinyl phosphonate derivatives could offer unique reactivity or selectivity in such transformations due to the additional coordination site provided by the sulfoxide (B87167).
Table 2: Potential Catalytic Roles for Sulfinyl Phosphonate Derivatives
| Catalysis Type | Potential Role | Target Reactions | Metal/Catalyst Type |
|---|---|---|---|
| Homogeneous Catalysis | Chiral Ligand | Asymmetric Hydrogenation, Cross-Coupling | Rhodium, Palladium, Nickel |
| Organocatalysis | Bifunctional Catalyst | Michael Addition, Aldol Reactions | Metal-Free |
| C-H Activation | Directing Group | Site-selective functionalization of arenes/alkanes | Palladium, Rhodium |
Integration into Sustainable and Green Chemistry Methodologies
The principles of green chemistry are becoming increasingly important in the synthesis of all chemical compounds, including organophosphorus molecules. sciencedaily.comscienmag.com Given that phosphorus is considered a critical raw material, developing sustainable synthetic routes and recycling strategies is paramount. sciencedaily.comrsc.org
Future research will likely focus on:
Alternative Energy Sources: The use of ultrasound irradiation and microwave heating can significantly reduce reaction times and energy consumption. researchgate.netresearchgate.net Ultrasound has been successfully used in the solvent-free synthesis of α-sulfamidophosphonates, a related class of compounds. nih.gov
Greener Solvents and Catalysts: Efforts are being made to replace hazardous solvents and toxic metal catalysts. researchgate.net This includes the development of reactions in water or solvent-free conditions and the use of organocatalysts like diphenyl ditelluride or polymer-supported catalysts. researchgate.netresearchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves favoring addition reactions (e.g., Kabachnik-Fields, Pudovik) over substitution reactions that generate stoichiometric byproducts.
Phosphorus Recycling: A major long-term goal for the entire field of organophosphorus chemistry is the development of efficient methods for recovering and recycling phosphorus from waste streams, reducing reliance on finite phosphate (B84403) rock resources. rsc.orgresearchgate.net
Table 3: Green Chemistry Approaches in Organophosphorus Synthesis
| Principle | Traditional Method | Green Alternative |
|---|---|---|
| Energy | Conventional heating (oil bath) | Ultrasound, Microwave irradiation. researchgate.net |
| Solvents | Chlorinated solvents (e.g., DCM) | Water, Ionic Liquids, Solvent-free conditions. researchgate.net |
| Catalysts | Stoichiometric reagents, heavy metals | Organocatalysts, Biocatalysts, Recyclable supported catalysts. researchgate.netresearchgate.net |
| Atom Economy | Reactions generating salt byproducts | Multicomponent reactions (e.g., Kabachnik-Fields). nih.gov |
Design of Next-Generation Sulfinyl Phosphonate Reagents for Enhanced Selectivity and Efficiency
The design of new reagents with improved performance is a constant driver of innovation in synthetic chemistry. For sulfinyl phosphonates, future design will focus on creating molecules that offer superior control over chemical reactions.
Key design strategies may include:
Topologically Unique Scaffolds: Incorporating the sulfinyl phosphonate moiety into rigid, topologically complex molecular frameworks can lead to reagents with remarkable diastereofacial selectivity in reactions like olefinations and alkylations. acs.org
Enhanced Electrophilicity/Nucleophilicity: Modifying the electronic properties of the molecule can tune its reactivity. For example, introducing electron-withdrawing groups can enhance the electrophilicity of an adjacent carbon, while electron-donating groups can increase the nucleophilicity of the phosphonate-stabilized carbanion.
Bifunctional Reagents: Designing reagents that contain both the sulfinyl phosphonate group and another reactive site can enable powerful domino reactions, where multiple bonds are formed in a single, highly controlled sequence. acs.org
Improved Efficiency: The development of reagents that are effective at low catalyst loadings and under milder conditions is a continuous goal. acs.org This includes creating more reactive H-phosphonate precursors, such as bis(2,2,2-trifluoroethyl)phosphonate, which offer advantages like easier purification of products. mdpi.com The ultimate aim is to achieve high yields and selectivity with minimal waste and operational complexity. nih.govresearchgate.net
Q & A
Q. What are the established synthetic routes for Diethyl (methanesulfinylmethyl)phosphonate, and how can reaction conditions be optimized?
The synthesis of phosphonate esters often involves nucleophilic substitution or condensation reactions. For example:
- Substitution reactions : Aryl halides can react with diethyl phosphite under transition-metal-free conditions, as demonstrated in the synthesis of diethyl (4-hydroxyphenyl)phosphonate using visible light activation .
- Ohira-Bestmann protocol : This method generates diazo intermediates in situ, enabling homologation reactions with aldehydes. While not directly tested on the target compound, this approach is scalable and avoids unstable intermediates .
- Purification : Column chromatography or recrystallization is critical to isolate the product. For instance, microwave-assisted synthesis (used in related phosphonates) reduces side reactions and improves yield .
Q. Key parameters :
- Temperature : 60–100°C for substitution reactions.
- Catalysts : Bases like NaH or K₂CO₃ facilitate deprotonation.
- Solvents : Anhydrous THF or DMF ensures reaction efficiency.
Q. How is ³¹P NMR spectroscopy applied to characterize this compound?
³¹P NMR is essential for confirming phosphonate structure and purity:
- Chemical shifts : Phosphonates typically resonate between δ +10 to +30 ppm. For example, diethyl phosphonate shows a singlet at δ +18.5 ppm under ¹H decoupling .
- Coupling patterns : Coupling with adjacent protons (e.g., CH₂ groups) splits signals into doublets or triplets, aiding in structural elucidation .
- Quantitative analysis : Integration of peaks verifies purity, while deviations may indicate hydrolyzed byproducts.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
Quantum chemical calculations (e.g., DFT) and QSPR models analyze:
- Electrophilicity : The phosphonate group’s electron-withdrawing effect enhances reactivity at the α-carbon.
- Transition states : Simulations reveal energy barriers for SN2 mechanisms, guiding solvent and catalyst selection .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, as validated for similar phosphonates .
Q. What experimental strategies resolve contradictions in enzyme inhibition data involving this compound?
- Dose-response curves : Use IC₅₀ values to assess potency. For example, structurally similar compounds show cholinesterase inhibition at µM concentrations .
- Control assays : Include positive controls (e.g., galantamine for acetylcholinesterase) and negative controls (e.g., solvent-only) to validate specificity .
- LC-MS validation : Confirm compound stability in assay buffers to rule out degradation artifacts .
Q. How do structural modifications (e.g., sulfinyl vs. sulfonyl groups) influence the compound’s bioactivity?
- Sulfinyl group : Enhances hydrogen-bonding capacity, potentially increasing target affinity. For instance, diethyl (phenylsulfonylmethyl)phosphonate exhibits stronger enzyme interactions than non-sulfonated analogs .
- Steric effects : Bulky substituents (e.g., tert-butyl groups) reduce reactivity but improve metabolic stability, as seen in food-contact material studies .
- Comparative studies : Synthesize analogs (e.g., replacing methanesulfinyl with nitro groups) and test inhibitory activity against relevant enzymes .
Q. What methodologies address challenges in analyzing isomer formation during synthesis?
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as applied to diiodo-substituted phosphonates .
- Dynamic NMR : Detects rotamers or conformational isomers by variable-temperature ¹H/³¹P NMR .
- Chromatographic separation : Use chiral columns or preparative TLC to isolate enantiomers, critical for medicinal chemistry applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
